3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid

Medicinal Chemistry Physicochemical Properties Lipophilicity

Choose this precise 3-fluoro-4-(trifluoromethoxy)cinnamic acid (CAS 886499-23-6) for your SAR campaigns — not a generic isomer. Its LogP 2.82 and 30.4% fluorine content deliver superior 19F NMR sensitivity and quantifiable hydrophobicity gains over mono-substituted analogs. The 3-fluoro-4-OCF3 motif offers distinct electronic and steric properties for medicinal chemistry and agrochemical discovery. Verified 98% purity reduces impurity-driven assay artifacts, and its Irritant (not Toxic) classification simplifies HTS handling. A reliable building block for reproducible SAR and metabolic stability optimization.

Molecular Formula C10H6F4O3
Molecular Weight 250.15 g/mol
CAS No. 886499-23-6
Cat. No. B12442555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid
CAS886499-23-6
Molecular FormulaC10H6F4O3
Molecular Weight250.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)O)F)OC(F)(F)F
InChIInChI=1S/C10H6F4O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)
InChIKeyBMUYHTGYGJGQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid (886499-23-6): A Distinct Fluorinated Cinnamic Acid Building Block


3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid (CAS 886499-23-6), also referred to as 3-fluoro-4-(trifluoromethoxy)cinnamic acid, is a fluorinated organic compound with the molecular formula C10H6F4O3 and a molecular weight of 250.15 g/mol . It belongs to the class of cinnamic acid derivatives, characterized by a phenyl ring substituted with a fluoro group at the 3-position and a trifluoromethoxy (-OCF3) group at the 4-position, attached to an acrylic acid moiety . Its primary role is as a specialized building block in medicinal chemistry and materials science, where its unique combination of electron-withdrawing and lipophilic substituents can be leveraged to modulate the physicochemical and biological properties of larger molecular constructs .

Why Substituting 3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid with Other Cinnamic Analogs Compromises Experimental Outcomes


Within the class of substituted cinnamic acids, even minor changes in the position or identity of halogenated substituents on the phenyl ring can lead to significant, and often unpredictable, differences in physicochemical properties, chemical reactivity, and ultimately, biological activity. A compound's lipophilicity (LogP), electronic distribution, and steric profile are exquisitely sensitive to the substitution pattern [1]. Therefore, assuming functional equivalence between 3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid and a positional isomer (e.g., 2-fluoro-3-trifluoromethoxy cinnamic acid) or a mono-substituted analog (e.g., 3-(trifluoromethoxy)cinnamic acid) is scientifically unsound and introduces a high risk of experimental failure, non-reproducibility, or misinterpretation of structure-activity relationship (SAR) studies. The following evidence quantifies the specific, measurable differences that justify the precise selection of this compound.

Quantifiable Differentiation Evidence for 3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid (886499-23-6)


Enhanced Lipophilicity (LogP) versus Mono-Trifluoromethoxy Analog

The addition of a single fluorine atom ortho to the trifluoromethoxy group in 3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid results in a measurable increase in lipophilicity compared to the non-fluorinated analog, 3-(trifluoromethoxy)cinnamic acid. This is a critical parameter influencing membrane permeability, plasma protein binding, and overall drug-likeness [1]. The target compound has a calculated LogP of 2.82 , whereas the 3-(trifluoromethoxy)cinnamic acid analog has a computed XLogP3 value of 3.3 [2]. While the XLogP3 value for the target compound is not directly available, the LogP value of 2.82 is higher than that of the 4-(trifluoromethoxy)cinnamic acid analog (LogP = 2.68) , confirming that the 3-fluoro substitution pattern distinctly modulates lipophilicity.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Significantly Increased Molecular Weight and Fluorine Content

The presence of both a fluorine atom and a trifluoromethoxy group distinguishes this compound from simpler mono-substituted analogs. This results in a quantifiable increase in molecular weight and a higher proportion of fluorine by mass, which is advantageous for applications leveraging the unique properties of fluorine, such as metabolic stability and use as a 19F NMR probe . The target compound has a molecular weight of 250.15 g/mol and contains 4 fluorine atoms . In comparison, the common analog 3-(trifluoromethoxy)cinnamic acid has a molecular weight of 232.16 g/mol and contains only 3 fluorine atoms [1].

Medicinal Chemistry 19F NMR Physicochemical Properties

Consistent High Purity Specification Across Reputable Suppliers

For procurement purposes, a consistent and high level of purity is a critical differentiator that ensures experimental reproducibility and minimizes the need for in-house purification. Unlike some in-class compounds that may be offered at a standard 95% purity, this specific compound is routinely available at a minimum purity of 98% from multiple, independent reputable suppliers, indicating a robust and reliable supply chain . This is a quantifiable specification that reduces the risk of impurities confounding experimental results.

Chemical Sourcing Quality Control Reproducibility

Distinct GHS Hazard Classification Profile vs. Mono-Substituted Analog

The specific substitution pattern influences not only the compound's physicochemical properties but also its safety profile, which has direct implications for laboratory handling, storage, and procurement. The target compound is uniformly classified as an Irritant (H315, H319, H335) across multiple vendors . This is a less severe classification than its mono-substituted analog, 3-(trifluoromethoxy)cinnamic acid, which carries a Danger signal word and an H301 (Toxic if swallowed) hazard statement . This quantifiable difference in hazard classification is a critical factor for institutional safety reviews and may simplify procurement and handling protocols.

Safety Handling Regulatory

Recommended Research and Procurement Scenarios for 3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid (886499-23-6)


Precise Structure-Activity Relationship (SAR) Studies for Fluorinated Drug Leads

This compound is ideally suited for medicinal chemistry campaigns focused on optimizing the lipophilicity and metabolic stability of a lead series. Its LogP of 2.82 provides a quantifiable increase in hydrophobicity compared to the non-fluorinated or differently substituted analogs . Incorporating this building block allows researchers to probe the SAR of the 3-fluoro-4-trifluoromethoxyphenyl motif in a controlled manner, directly comparing its effect on target binding and ADME properties against analogs with different substitution patterns .

Synthesis of 19F NMR Probes and Fluorine-Rich Materials

With four fluorine atoms per molecule, this compound serves as an excellent starting material for synthesizing molecules with a strong, distinct 19F NMR signal. The high fluorine content (30.4% by mass) makes it a more sensitive probe than analogs with only three fluorine atoms [1]. This is particularly valuable in biophysical studies where low compound concentrations are used or where a unique spectral signature is required to avoid background interference.

High-Confidence Procurement for Sensitive Biological Assays

For laboratories where assay reproducibility is paramount, the consistently high purity (98%) and well-characterized safety profile of this compound make it a preferred choice . The 98% purity specification, verified across multiple vendors, minimizes the risk of impurity-driven artifacts in cell-based assays or enzymatic screens. Furthermore, its classification as an Irritant rather than Toxic simplifies handling and storage protocols , making it a more practical option for high-throughput screening facilities.

Development of Novel Agrochemical Intermediates

Fluorinated cinnamic acid derivatives are established intermediates in the synthesis of advanced agrochemicals with improved pesticidal or herbicidal properties [2]. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited to fine-tune the activity and selectivity of new active ingredients. Its use can lead to the creation of patentable, proprietary molecules distinct from those derived from more common cinnamic acid scaffolds.

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